Pramipexole Glucose Adduct
CAS No.:
Cat. No.: VC0206934
Molecular Formula: C₁₆H₂₇N₃O₅S
Molecular Weight: 373.47
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₆H₂₇N₃O₅S |
---|---|
Molecular Weight | 373.47 |
Introduction
Chemical Properties and Structure
Pramipexole glucose adduct is characterized by the following properties:
Property | Description |
---|---|
Chemical Formula | C16H27N3O5S |
Molecular Weight | 373.47 g/mol |
Physical Appearance | White solid |
Melting Point | >144°C (with decomposition) |
Purity (Reference Standard) | 95% |
Solubility | Slightly soluble in DMSO, methanol, and water |
The compound is a mixture of diastereomers resulting from the reaction between pramipexole and glucose . The core structure maintains the benzothiazole backbone of pramipexole with the glucose moiety attached to the primary amine group. This attachment creates multiple stereogenic centers, explaining its existence as a mixture of diastereomers.
Analytical Characterization
Several sophisticated analytical techniques have been employed to identify and characterize pramipexole glucose adduct:
Chromatographic Analysis
Ultra-performance liquid chromatography (UPLC) has been used to detect and quantify pramipexole adducts in pharmaceutical formulations. The adducts typically appear as distinct peaks with characteristic retention times relative to the parent compound .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) has been instrumental in confirming the molecular weight and formula of pramipexole glucose adduct. The molecular ion peak corresponds to the expected molecular weight of 373.47 g/mol, consistent with the addition of a glucose molecule to pramipexole .
Nuclear Magnetic Resonance (NMR)
1H NMR and 13C NMR spectroscopy have been used to elucidate the structural details of pramipexole glucose adduct, including the exact position of attachment and the stereochemistry of the resulting compound .
Elemental Analysis
Elemental analysis has provided confirmation of the chemical composition, with experimental values closely matching the theoretical composition for C16H27N3O5S .
Pharmacological Implications
The presence of pramipexole glucose adduct as an impurity raises important questions about its potential pharmacological effects and safety implications.
Receptor Binding Studies
Molecular docking and molecular dynamics simulation studies have been conducted to evaluate the binding affinity of pramipexole adducts to dopamine receptors. These studies have shown that the binding energy of pramipexole interaction with dopamine receptors D2 and D3 was higher than that of pramipexole glucose adduct and other sugar adducts .
This difference in binding affinity suggests that the glucose adduct may have altered pharmacological activity compared to the parent compound, potentially affecting the therapeutic efficacy of pramipexole formulations containing these impurities.
The availability of well-characterized reference standards facilitates the development and validation of analytical methods for detecting and quantifying this and related impurities in pharmaceutical products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume